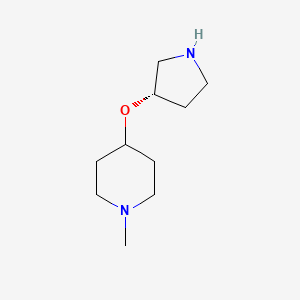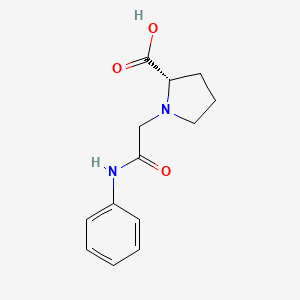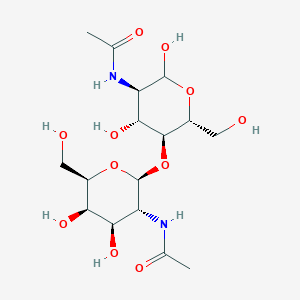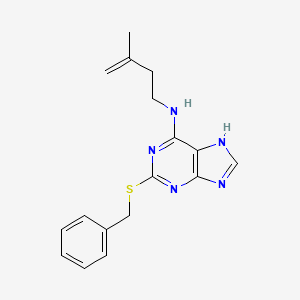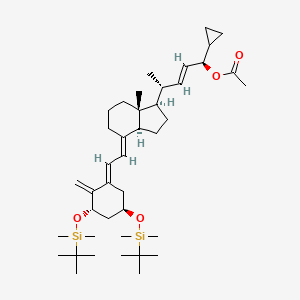
(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-yl acetate” is a complex organic molecule with multiple stereocenters and functional groups This compound is characterized by its intricate structure, which includes cyclopropyl, cyclohexylidene, and acetate groups, among others
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of cyclopropyl and cyclohexylidene rings, as well as the introduction of acetate groups. Typical synthetic routes may involve:
Formation of Cyclopropyl and Cyclohexylidene Rings: These steps might involve cyclization reactions using appropriate precursors and catalysts.
Introduction of Functional Groups: The tert-butyldimethylsilyl (TBDMS) groups are often introduced to protect hydroxyl groups during the synthesis.
Final Assembly: The final steps would involve coupling the various fragments together under controlled conditions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
High-Throughput Screening: To identify the best catalysts and reaction conditions.
Scale-Up Processes: To ensure that the reactions can be performed on a larger scale without loss of efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Substitution reactions can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound might be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, thereby modulating its activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Cyclopropyl Compounds: Other compounds containing cyclopropyl groups.
Cyclohexylidene Compounds: Compounds with similar cyclohexylidene structures.
Acetate Derivatives: Compounds with acetate functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
特性
分子式 |
C41H70O4Si2 |
|---|---|
分子量 |
683.2 g/mol |
IUPAC名 |
[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-enyl] acetate |
InChI |
InChI=1S/C41H70O4Si2/c1-28(17-24-37(32-19-20-32)43-30(3)42)35-22-23-36-31(16-15-25-41(35,36)10)18-21-33-26-34(44-46(11,12)39(4,5)6)27-38(29(33)2)45-47(13,14)40(7,8)9/h17-18,21,24,28,32,34-38H,2,15-16,19-20,22-23,25-27H2,1,3-14H3/b24-17+,31-18+,33-21+/t28-,34-,35-,36+,37+,38+,41-/m1/s1 |
InChIキー |
LPWPLTVCYWHXIJ-RMLRCYEXSA-N |
異性体SMILES |
C[C@H](/C=C/[C@@H](C1CC1)OC(=O)C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
正規SMILES |
CC(C=CC(C1CC1)OC(=O)C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


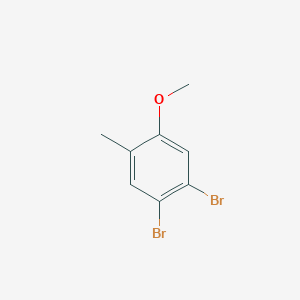
![1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B12845178.png)


![1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one](/img/structure/B12845191.png)
![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B12845199.png)
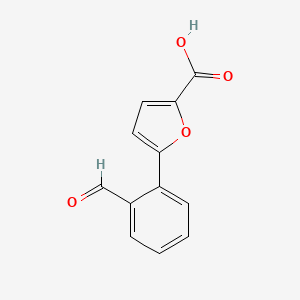
![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
